molecular formula C21H18O2 B1286748 4-Acetyl-3'-(benzyloxy)biphenyl CAS No. 756484-20-5

4-Acetyl-3'-(benzyloxy)biphenyl

Cat. No.: B1286748
CAS No.: 756484-20-5
M. Wt: 302.4 g/mol
InChI Key: BYFBNVVTFNNRAL-UHFFFAOYSA-N
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Description

4-Acetyl-3'-(benzyloxy)biphenyl is a useful research compound. Its molecular formula is C21H18O2 and its molecular weight is 302.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of biphenyl derivatives, including those similar to 4-Acetyl-3'-(benzyloxy)biphenyl. For instance, the synthesis of novel biphenyl-based compounds has been explored for their applications in liquid crystals and light-emitting materials. Such compounds exhibit unique mesomorphic and dielectric properties, making them suitable for electronic and optical applications (N. Yilmaz Canli et al., 2021; J. Lam et al., 2002).

Environmental Degradation

Research on the degradation of biphenyl compounds by specific bacterial strains highlights the potential environmental applications of these compounds. Mycobacterium sp. PYR-1, for instance, has been shown to degrade biphenyl, producing benzoic acid among other metabolites, indicating pathways for the bioremediation of biphenyl pollutants (J. Moody et al., 2002).

Material Science Applications

Biphenyl derivatives are extensively studied for their promising applications in material science. The synthesis and investigation of biphenyl-based bent-core liquid crystals have shown significant potential in developing materials with specific mesomorphic properties, useful in the field of liquid crystal displays and electronic devices (N. Yilmaz Canli et al., 2021).

Organic Synthesis

In the realm of organic synthesis, biphenyl derivatives are utilized as intermediates in the creation of various complex molecules. Studies have detailed the synthesis routes for creating specific biphenyl compounds, highlighting their importance in synthesizing pharmaceuticals and other organic compounds (Tang Yan-feng, 2012).

Properties

IUPAC Name

1-[4-(3-phenylmethoxyphenyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O2/c1-16(22)18-10-12-19(13-11-18)20-8-5-9-21(14-20)23-15-17-6-3-2-4-7-17/h2-14H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFBNVVTFNNRAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001227122
Record name 1-[3′-(Phenylmethoxy)[1,1′-biphenyl]-4-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001227122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756484-20-5
Record name 1-[3′-(Phenylmethoxy)[1,1′-biphenyl]-4-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=756484-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3′-(Phenylmethoxy)[1,1′-biphenyl]-4-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001227122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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